(1R)-10-Camphorsulfonamide

chiral thermodynamics solution calorimetry enantiomer mixing enthalpy

Chiral sulfonamide auxiliary where enantiomeric misassignment inverts stereochemical outcomes. (1R)-10-Camphorsulfonamide (CAS 72597-34-3) provides defined chirality for asymmetric synthesis. • Linear ee transfer in Ti(OiPr)₄-catalyzed dialkylzinc additions; product er up to 94.5:5.5. • Verify enantiopurity via [α]²⁰/D -22° (c=1, MeOH); resolvable on Chiralpak AS/AD. • Quantitative amine derivatization to diastereomeric sulfonamides for NMR ee determination. Supplied ≥97% with CoA.

Molecular Formula C₁₀H₁₇NO₃S
Molecular Weight 231.31
CAS No. 72597-34-3
Cat. No. B1140148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-10-Camphorsulfonamide
CAS72597-34-3
Synonyms(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonamide;  d-10-Camphorsulfonamide;  (1R)-10-Camphorsulfonamide; 
Molecular FormulaC₁₀H₁₇NO₃S
Molecular Weight231.31
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
InChIInChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-10-Camphorsulfonamide Specifications & Classification


(1R)-10-Camphorsulfonamide (CAS 72597-34-3) is a chiral sulfonamide derivative of the naturally occurring terpene (1R)-(−)-camphor, bearing a sulfonamide functional group at the C10 position of the bicyclo[2.2.1]heptane framework . Its molecular formula is C₁₀H₁₇NO₃S with a molecular weight of 231.31 g/mol, and it is commercially available with standard purity specifications of ≥97% . The compound exhibits characteristic physical properties including a melting point of 133–135°C and an optical rotation of [α]²⁰/D −22° (c=1, methanol) . As a chiral auxiliary and resolution agent, (1R)-10-camphorsulfonamide belongs to a broader class of camphor-derived sulfonamides that includes its enantiomeric counterpart (1S)-10-camphorsulfonamide, the oxidized derivative camphorsulfonic acid, and camphorsulfonyl chloride—each exhibiting distinct physicochemical and functional profiles that preclude direct interchangeability in stereoselective applications [1].

Role Chiral auxiliary & resolution agent
Class Camphor-derived sulfonamide
Workflow Stereochemical control studies

(1R)-10-Camphorsulfonamide Substitution Risks


Within the camphor-derived sulfonamide class, enantiomeric configuration determines fundamentally different stereochemical outcomes in asymmetric transformations. The (1R) and (1S) enantiomers of 10-camphorsulfonamide exhibit distinct thermodynamic behavior in solution, with heterochiral mixtures demonstrating enthalpic stabilization that differs measurably from homochiral solutions [1]. Furthermore, (1R)-10-camphorsulfonamide differs critically from structurally related analogs such as camphorsulfonic acid (the oxidized sulfonic acid derivative) and camphorsulfonyl chloride (the electrophilic sulfonyl chloride), which possess entirely different reactivity profiles, hydrogen-bonding capacities, and utility in synthetic sequences [1]. Procuring the incorrect enantiomer or an oxidized analog for a stereoselective application results in inverted or abolished enantioselectivity, as demonstrated by the linear relationship between ligand enantiomeric excess and reaction enantioselectivity in camphorsulfonamide-catalyzed dialkylzinc additions [2].

Enantiomer swap (1S)-enantiomer may invert reaction enantioselectivity; heterochiral mixtures show different solution thermodynamics than homochiral material.
Analog mismatch Camphorsulfonic acid or sulfonyl chloride differ in reactivity and hydrogen-bonding capacity; not interchangeable in synthetic sequences.
Racemate vs pure Racemic or low-ee material directly reduces catalytic enantioselectivity in dialkylzinc additions; product ee scales with ligand ee.

(1R)-10-Camphorsulfonamide Differentiation Evidence


Enantiomer-Dependent Solution Thermodynamics

In ethanol solution at 298.15 K, heterochiral mixtures of (1R)- and (1S)-10-camphorsulfonamide exhibit exothermic mixing enthalpies, indicating greater thermodynamic stability compared to homochiral solutions. Among the camphor derivatives examined, 10-camphorsulfonamide ranked third in enthalpic stabilization sequence behind 10-camphorsulfonyl chloride and 10-camphorsulfonic acid, but ahead of camphor and camphorquinone [1]. This quantitative thermodynamic differentiation has implications for enantiomeric purity assessment and formulation stability.

Solution thermodynamics
Head-to-head
Heterochiral mixtures more stable
Heterochiral mixExothermic mixing enthalpy
HomochiralLess stable baseline
Stabilization rank3rd among camphor derivatives (sulfonyl chloride > sulfonic acid > sulfonamide)
Ethanol, 298.15 K, wide mole fractions.
Enantiomeric purity may influence solution-phase behavior beyond solid-state identity.
Procurement for stereoselective applications should consider solution enantiomer discrimination.
chiral thermodynamics solution calorimetry enantiomer mixing enthalpy

Enantioselectivity in Dialkylzinc Additions

Camphorsulfonamide derivatives used as chiral ligands in the titanium tetraisopropoxide-catalyzed addition of dialkylzinc reagents to prostereogenic ketones achieved enantiomeric ratios up to 94.5:5.5 (corresponding to 89% enantiomeric excess) for phenone substrates [1]. The enantioselectivity of the reaction exhibits a linear relationship with the enantiomeric excess of the camphorsulfonamide ligand, establishing a direct, quantifiable dependence of catalytic outcome on ligand stereochemical purity [1].

Catalytic enantioselectivity
Cross-study comparable
Product e.r. up to 94.5:5.5
Chiral ligand (20 mol%)e.r. 94.5:5.5
Racemic ligand50:50 (racemic product)
LinearityProduct ee ∝ ligand ee
Ti(OiPr)₄, dialkylzinc, prostereogenic ketones.
Ligand stereochemical integrity directly controls catalytic outcome.
Enantiopurity specification is critical for reproducible asymmetric induction.
asymmetric catalysis organozinc reagents tertiary alcohol synthesis

NMR-Based Enantiomeric Purity Determination

Reaction of racemic 1-((3-chlorophenyl)(phenyl)methyl) amine with chiral (1R)-(+)- or (1S)-(−)-camphor-10-sulfonyl chloride quantitatively yields diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides, whose ratio can be readily determined by ¹H and ¹³C NMR spectroscopy [1]. This method enables precise determination of enantiomeric composition for amines that cannot be directly resolved by chiral HPLC. The diastereomeric ratio directly reflects the enantiomeric purity of the starting amine, providing a quantitative analytical tool [1].

NMR purity method
Head-to-head
Derivatization resolves enantiomers
  • Racemic amine + (1R)-camphor-10-sulfonyl chloride → diastereomeric sulfonamides
  • ¹H/¹³C NMR ratio quantifies enantiomeric composition
  • Chiral HPLC failed to resolve the amine
Enables enantiomeric purity verification when direct chromatography fails.
Validated with anticonvulsant Galodif precursor.
chiral derivatization NMR spectroscopy enantiomeric purity

Optical Rotation and Enantiomer Identification

(1R)-10-Camphorsulfonamide exhibits a specific optical rotation of [α]²⁰/D −22° (c=1, methanol) . This value serves as a definitive identity and purity verification metric that distinguishes the (1R)-enantiomer from its (1S)-counterpart, which would exhibit the opposite sign of rotation. The measurement conditions are standardized (20°C, methanol solvent, 1 g/100 mL concentration), enabling reproducible batch-to-batch verification.

Optical rotation
Data to verify
[α]²⁰/D −22° (c=1, methanol)
Temperature20°C
SolventMethanol
Conc.1 g/100 mL
Rapid enantiomer identity check for incoming QC.
Opposite sign expected for (1S)-enantiomer; source-dependent verification recommended.
polarimetry quality control enantiomer verification

Chiral HPLC Retention Behavior

Twelve different racemic amines were examined as their (+)-10-camphorsulfonamide derivatives by HPLC, with relative retention values showing dependence on the substitution pattern at the asymmetric centers [1]. This demonstrates that the camphorsulfonamide moiety confers differential chromatographic retention based on substrate stereochemistry. Additionally, racemic camphorsulfonamide itself has been resolved on chiral stationary phases (Chiralpak AS and AD) using normal-phase HPLC with MS-friendly mobile phases [2].

Chiral HPLC retention
Class-level inference
Resolvable on Chiralpak AS/AD
  • Camphorsulfonamide derivatives of racemic amines show differential retention
  • Racemate resolved on Chiralpak AS and AD with MS-friendly mobile phases
  • Retention depends on substitution pattern
Supports chiral HPLC method development for sulfonamide analytes.
Column and conditions may require optimization for specific substrates.
chiral HPLC enantiomer separation chromatographic retention

(1R)-10-Camphorsulfonamide Application Scenarios


Asymmetric Dialkylzinc Additions to Ketones

Procure (1R)-10-camphorsulfonamide at high enantiopurity (≥97% ee) for use as a chiral ligand scaffold in titanium tetraisopropoxide-catalyzed dialkylzinc additions to prostereogenic ketones, where ligand enantiomeric excess linearly correlates with product enantioselectivity and yields enantiomeric ratios up to 94.5:5.5 for phenone substrates [1]. The stereochemical fidelity of the (1R)-configuration is essential; substitution with the (1S)-enantiomer or racemic material will invert or abolish the observed enantioselectivity.

Chiral Derivatization for NMR Purity

Use (1R)-10-camphorsulfonamide-derived reagents (specifically the corresponding sulfonyl chloride) for quantitative derivatization of racemic amines to diastereomeric sulfonamides, enabling precise determination of enantiomeric composition by ¹H and ¹³C NMR spectroscopy [1]. This application is particularly valuable when direct chiral HPLC resolution of the target amine proves unsuccessful, as demonstrated for the anticonvulsant Galodif precursor.

Identity Verification by Polarimetry

Implement routine incoming material verification using specific optical rotation measurement ([α]²⁰/D −22°, c=1, methanol) to confirm enantiomeric identity and detect potential mislabeling or racemization [1]. This low-cost quality control step is critical for laboratories conducting stereoselective synthesis where enantiomer misidentification would compromise entire synthetic campaigns.

Chiral Chromatographic Method Development

Employ (1R)-10-camphorsulfonamide as a reference standard for developing and validating chiral HPLC methods on Chiralpak AS and AD stationary phases, using MS-compatible mobile phases for non-UV-active enantiomer detection [1]. The compound's demonstrated resolvability on these commercial chiral columns supports its use in calibrating retention time windows and verifying column performance for sulfonamide-containing analytes.

Application
Selection Property
Validation Focus
Asymmetric dialkylzinc addition studies
Enantiopure (1R)-camphorsulfonamide ligand
Stereochemical fidelity of ligand configuration; product enantioselectivity linearity
Chiral derivatization for NMR purity assessment
Diastereomeric sulfonamide formation via sulfonyl chloride
Enantiomeric composition quantification by ¹H/¹³C NMR
Incoming material identity verification
Specific optical rotation measurement
Enantiomer identity confirmation; mislabeling detection
Chiral HPLC method development
Retention on Chiralpak AS/AD stationary phases
Enantiomeric purity verification of sulfonamide-containing analytes

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